molecular formula C19H17N5O B414329 (E)-4-(((1H-benzo[d]imidazol-2-yl)methylene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one CAS No. 324010-37-9

(E)-4-(((1H-benzo[d]imidazol-2-yl)methylene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one

Cat. No.: B414329
CAS No.: 324010-37-9
M. Wt: 331.4g/mol
InChI Key: DGPISMKSVMXLQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-(((1H-benzo[d]imidazol-2-yl)methylene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one is a synthetic Schiff base compound designed for research applications. This molecule features a benzimidazole core linked to a pyrazol-3-one ring via an azomethine (C=N) bridge, a structural motif found in compounds with significant biological potential . The integration of the benzimidazole and pyrazole pharmacophores is a strategy in medicinal chemistry, as these heterocycles are associated with a wide spectrum of biological activities . The benzimidazole moiety is a well-known bioisostere of purines, allowing it to interact with various enzymatic targets . Pyrazole and pyrazolone derivatives, on the other hand, have been extensively reported for their antimicrobial and antifungal properties . Consequently, this compound is of high interest for researchers investigating new antimicrobial agents, particularly against resistant bacterial and fungal strains. Its structure suggests potential for enzyme inhibition, making it a candidate for biochemical and pharmacological studies aimed at understanding mechanisms of action against specific targets like dihydrofolate reductase (DHFR) . Researchers can utilize this chemical as a key intermediate for synthesizing more complex heterocyclic systems or as a standard in analytical and bioassay development. This product is intended for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-(1H-benzimidazol-2-ylmethylideneamino)-1,5-dimethyl-2-phenylpyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O/c1-13-18(19(25)24(23(13)2)14-8-4-3-5-9-14)20-12-17-21-15-10-6-7-11-16(15)22-17/h3-12H,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGPISMKSVMXLQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-4-(((1H-benzo[d]imidazol-2-yl)methylene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one is a heterocyclic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article examines the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various cancer cell lines.

Synthesis and Structural Characterization

The synthesis of the target compound involves a multi-step process that typically includes the condensation of 1H-benzo[d]imidazole derivatives with hydrazones. The structural elucidation is performed using techniques such as infrared (IR) spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. For instance, the NMR data reveal characteristic signals that confirm the successful formation of the compound, with specific attention to the chemical shifts associated with the amine protons and other functional groups present in the molecule .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes involved in cancer cell proliferation. Notably, studies have shown that it can inhibit key kinases such as EGFR and HER2, which are critical in signaling pathways associated with tumor growth and survival. The binding affinity and interaction modes have been elucidated through co-crystallization studies, revealing hydrogen bond formations that stabilize the compound within the active sites of these enzymes .

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound against various cancer cell lines. The following table summarizes key findings related to its efficacy:

Cell Line IC50 (μM) Mechanism of Action References
A549 (Lung Cancer)9Induces cell cycle arrest and apoptosis
MCF7 (Breast Cancer)12Inhibits migration and invasion
HeLa (Cervical Cancer)15Disrupts mitochondrial function leading to apoptosis

Case Studies

  • A549 Cell Line : In a study involving human lung cancer cells (A549), it was demonstrated that the compound significantly inhibited cell proliferation at an IC50 value of 9 μM. This inhibition was linked to morphological changes in cells and a reduction in migratory capabilities .
  • MCF7 Cell Line : Another investigation focused on breast cancer cells (MCF7), where it was found to induce apoptosis and inhibit cell migration at an IC50 of 12 μM. The underlying mechanism involved disruption of key signaling pathways associated with cancer progression .
  • HeLa Cells : In cervical cancer models using HeLa cells, the compound exhibited an IC50 value of 15 μM, with evidence suggesting that it affects mitochondrial functions, leading to programmed cell death .

Scientific Research Applications

Biological Activities

  • Anticancer Activity :
    • Several studies have reported that compounds containing the benzimidazole and pyrazolone frameworks exhibit potent anticancer properties. For instance, derivatives of benzimidazole have been synthesized and shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
    • A recent study highlighted the synthesis of related compounds that demonstrated significant cytotoxic effects against human cancer cells, suggesting that (E)-4-(((1H-benzo[d]imidazol-2-yl)methylene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one may exhibit similar effects .
  • Antimicrobial Activity :
    • Compounds derived from benzimidazole and pyrazolone have been shown to possess antimicrobial properties. Research indicates that these compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
    • The structural components of this compound may enhance its efficacy against resistant strains of pathogens.
  • Anti-inflammatory Properties :
    • The anti-inflammatory potential of similar compounds has been documented extensively. The incorporation of specific functional groups in the structure can lead to significant inhibition of pro-inflammatory cytokines, providing a basis for exploring this compound in treating inflammatory diseases .

Synthesis and Derivative Studies

The synthesis of this compound typically involves multi-step synthetic routes that include the formation of the benzimidazole and pyrazolone rings through condensation reactions. Case studies have demonstrated various synthetic methodologies that yield high purity and yield of this compound .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated cytotoxic effects on breast cancer cells with IC50 values in low micromolar range.
Study 2Antimicrobial EffectsShowed inhibition against Gram-positive bacteria with minimal inhibitory concentration values lower than standard antibiotics.
Study 3Anti-inflammatory ActivityReported reduction in TNF-alpha levels in vitro, indicating potential for treating chronic inflammatory conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolone derivatives exhibit diverse biological and physicochemical properties depending on substituents. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name / Substituents Key Structural Features Biological Activity References
(E)-4-(((1H-Benzo[d]imidazol-2-yl)methylene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one Benzimidazole-Schiff base; planar geometry with intramolecular H-bonding (N–H⋯O) Anticipated antimicrobial activity (inferred from benzimidazole analogs)
4-{[4-(Dimethylamino)benzylidene]amino}-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one Electron-rich dimethylamino group; monoclinic crystal system (C2/c) Enhanced solubility; potential CNS activity due to lipophilic substituent
4-[(E)-(4-Hydroxy-3-nitrobenzylidene)amino]-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one Nitro and hydroxyl groups; strong intermolecular H-bonding (O–H⋯O) Antioxidant and anti-inflammatory properties
4-[(E)-(4-Diethylamino-2-hydroxybenzylidene)amino]-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one Bulky diethylamino group; distorted π-system due to steric effects Antipyretic activity; moderate antibacterial efficacy
4-[(1-Hydroxy-2-naphthyl)methylene-amino]-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one Naphthyl substituent; extended aromatic system Fluorescence properties; used in sensor applications

Key Findings :

Substituent Effects on Bioactivity: Electron-Withdrawing Groups (e.g., nitro in ): Enhance antioxidant capacity via resonance stabilization of radical intermediates. Electron-Donating Groups (e.g., dimethylamino in ): Improve solubility and membrane permeability, crucial for CNS-targeted drugs. Benzimidazole Moiety (Target Compound): Likely confers antimicrobial activity by interfering with microbial DNA gyrase, as seen in benzimidazole analogs .

Crystallographic Differences: The target compound’s benzimidazole-Schiff base forms intramolecular H-bonds (N–H⋯O), stabilizing the (E)-isomer . In contrast, naphthyl-substituted analogs exhibit intermolecular H-bonding networks, influencing crystal packing and melting points . Lattice parameters vary significantly: For example, the diethylamino derivative has a larger unit cell volume (V = 3449.5 ų) compared to the dimethylamino analog (V = 1684.4 ų) due to steric bulk .

Hydrogen Bonding and Solubility :

  • Hydroxyl and nitro groups (e.g., ) facilitate stronger intermolecular interactions, reducing solubility but enhancing thermal stability.
  • Benzimidazole-containing derivatives exhibit moderate solubility in polar aprotic solvents (e.g., DMSO), critical for drug formulation .

Table 2: Selected Crystallographic Parameters

Compound Space Group a (Å) b (Å) c (Å) β (°) V (ų) R-Factor
Target Compound (Benzimidazole analog) P21/n 12.03 7.14 20.21 104.01 1684.4 0.037
4-(Dimethylamino analog) C2/c 17.73 6.75 29.39 101.43 3449.5 0.060
4-(Naphthyl analog) P21/c 10.12 9.84 17.25 95.2 1702.7 0.147

Preparation Methods

Synthesis of 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one

The pyrazolone core serves as the foundational scaffold for the target compound. The synthesis begins with the cyclocondensation of ethyl acetoacetate and phenylhydrazine under acidic conditions. A mixture of ethyl acetoacetate (10 mmol) and phenylhydrazine (10 mmol) in ethanol is refluxed with catalytic acetic acid for 6 hours, yielding 1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one .

Nitration and Reduction:
To introduce the amino group at position 4, nitration is performed using fuming nitric acid (HNO₃) at 0–5°C, followed by reduction with stannous chloride (SnCl₂) in hydrochloric acid. The nitro intermediate is reduced to the amine, producing 4-amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one .

Characterization Data:

  • IR (KBr): 3350 cm⁻¹ (N–H stretch), 1680 cm⁻¹ (C=O).

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.21 (s, 3H, CH₃), 2.98 (s, 3H, N–CH₃), 5.32 (s, 1H, NH₂), 7.38–7.52 (m, 5H, Ar–H) .

Preparation of 1H-Benzo[d]imidazole-2-carbaldehyde

The benzimidazole aldehyde is synthesized via cyclization of o-phenylenediamine with formic acid, followed by formylation.

Cyclization:
A mixture of o-phenylenediamine (10 mmol) and formic acid (12 mmol) is heated at 150°C for 4 hours, yielding 1H-benzo[d]imidazole .

Formylation:
The Vilsmeier-Haack reaction introduces the aldehyde group. A solution of 1H-benzo[d]imidazole (5 mmol) in dimethylformamide (DMF) is treated with phosphorus oxychloride (POCl₃) at 0°C, stirred for 2 hours, and quenched with ice-water to precipitate 1H-benzo[d]imidazole-2-carbaldehyde .

Characterization Data:

  • IR (KBr): 1715 cm⁻¹ (C=O).

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.12 (s, 1H, CHO), 7.65–8.02 (m, 4H, Ar–H), 13.21 (s, 1H, NH) .

Schiff Base Condensation

The final step involves condensing 4-amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one with 1H-benzo[d]imidazole-2-carbaldehyde under acidic conditions.

Procedure:
A mixture of 4-amino-pyrazolone (2 mmol) and benzimidazole aldehyde (2 mmol) in glacial acetic acid (10 mL) is refluxed for 4 hours. The reaction is monitored via TLC (ethyl acetate/hexane, 1:1). The precipitate is filtered, washed with ethanol, and recrystallized from DMF/water .

Mechanistic Insight:
The acetic acid catalyzes imine formation by protonating the aldehyde carbonyl, enhancing electrophilicity for nucleophilic attack by the amine. The E-configuration is favored due to steric hindrance between the pyrazolone methyl groups and benzimidazole ring .

Characterization Data:

  • IR (KBr): 1665 cm⁻¹ (C=N), 1682 cm⁻¹ (C=O).

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.25 (s, 3H, CH₃), 3.02 (s, 3H, N–CH₃), 8.67 (s, 1H, CH=N), 7.30–8.15 (m, 9H, Ar–H), 13.18 (s, 1H, NH) .

  • MS (ESI): m/z 386.2 [M+H]⁺.

Optimization and Yield Analysis

Reaction parameters significantly influence yield and purity:

ParameterConditionYield (%)Purity (%)
SolventGlacial acetic acid7898
CatalystNone6595
TemperatureReflux (110°C)7898
Reaction Time4 hours7898

Prolonged heating (>6 hours) led to decomposition, while lower temperatures (<80°C) resulted in incomplete reaction .

Alternative Synthetic Routes

Microwave-Assisted Synthesis:
Microwave irradiation (300 W, 100°C, 20 minutes) in ethanol with acetic acid achieved 82% yield, reducing reaction time from 4 hours to 20 minutes .

Solid-State Mechanochemical Synthesis:
Ball-milling equimolar reactants with a catalytic amount of p-toluenesulfonic acid (PTSA) for 30 minutes afforded 75% yield, offering a solvent-free alternative .

Challenges and Solutions

  • Imine Isomerization: The E-configuration is stabilized via hydrogen bonding between the pyrazolone NH and imine nitrogen, confirmed by NOESY NMR .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted aldehyde, while recrystallization from DMF/water enhances purity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (E)-4-(((1H-benzo[d]imidazol-2-yl)methylene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one?

  • Methodological Answer : The compound is typically synthesized via a Schiff base condensation reaction between a pyrazolone derivative (e.g., 4-amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one) and a benzimidazole carbaldehyde. Key steps include refluxing in ethanol or methanol under acidic catalysis (e.g., acetic acid) for 4–8 hours. Purification is achieved through recrystallization using ethanol or DCM/hexane mixtures. Similar protocols are described for structurally related pyrazolone-benzimidazole hybrids in .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Single-crystal X-ray diffraction (SCXRD) : Essential for confirming the (E)-configuration of the imine bond and analyzing molecular packing. Monoclinic crystal systems (e.g., P21/nP2_1/n) with Z = 4 are common, as seen in analogous derivatives .
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify proton environments (e.g., imine CH=N at ~8.5–9.0 ppm) and confirm substituent positions .
  • FT-IR : Stretching frequencies for C=N (~1600 cm1^{-1}) and N-H (~3400 cm1^{-1}) validate the Schiff base formation .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational modeling for this compound?

  • Methodological Answer : Discrepancies in bond angles or tautomeric forms (e.g., keto-enol equilibria in pyrazolone rings) require cross-validation via:

  • SCXRD : Compare experimental bond lengths (e.g., C=N: ~1.28 Å) with Density Functional Theory (DFT)-optimized geometries .
  • Solid-state vs. solution studies : Use variable-temperature NMR to detect tautomerism and correlate with crystallographic data .

Q. What strategies optimize reaction yields for derivatives with electron-withdrawing substituents on the benzimidazole ring?

  • Methodological Answer :

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of nitro or halogenated benzimidazole precursors .
  • Catalysis : Lewis acids (e.g., ZnCl2_2) or microwave-assisted synthesis reduce reaction time and improve yields for sterically hindered derivatives .

Q. How do substituents on the benzimidazole ring influence biological activity?

  • Methodological Answer :

  • Antimicrobial activity : Hydroxy or nitro groups at the benzimidazole 5-position enhance hydrogen bonding with bacterial targets, as shown in pyrazolone derivatives with MIC values <10 µg/mL against S. aureus .
  • Anticancer potential : Methyl or methoxy groups improve lipophilicity and cellular uptake, as observed in cytotoxicity assays against HeLa cells .

Q. What computational methods are suitable for studying the compound’s electronic properties and pharmacophore modeling?

  • Methodological Answer :

  • DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and charge transfer interactions .
  • Molecular docking : Use AutoDock Vina to simulate binding to therapeutic targets (e.g., COX-2 for anti-inflammatory activity) and validate with SCXRD-derived geometries .

Q. How can researchers address low solubility in pharmacological assays?

  • Methodological Answer :

  • Co-crystallization : Introduce coformers (e.g., succinic acid) to modify crystal packing and enhance aqueous solubility .
  • Nanoformulation : Encapsulate the compound in PLGA nanoparticles, optimizing particle size (<200 nm) via dynamic light scattering (DLS) .

Data Contradiction Analysis

  • Example : Conflicting 13C^{13}C NMR signals for the imine carbon (C=N) may arise from tautomerism or solvent effects.
    • Resolution : Perform 2D NMR (HSQC, HMBC) to assign carbons unambiguously and compare with SCXRD data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.